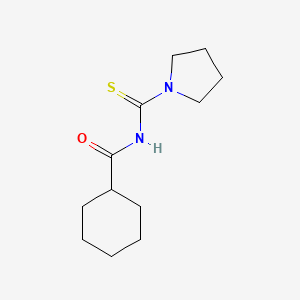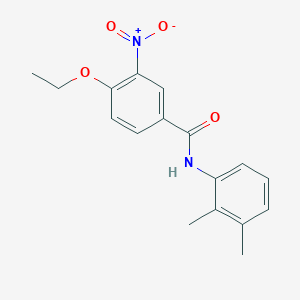
N-(1-pyrrolidinylcarbonothioyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyrrolidinylcarbonothioyl)cyclohexanecarboxamide, commonly known as CPP-ACP, is a peptide that has been widely researched for its potential applications in dental and medical fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 284.4 g/mol.
Wirkmechanismus
The mechanism of action of CPP-ACP is not fully understood, but it is believed to involve the formation of complexes with calcium and phosphate ions in the saliva, which enhances the remineralization of enamel and prevents the demineralization caused by acidic environments. CPP-ACP has also been shown to have antibacterial properties, which may contribute to its effectiveness in preventing dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have a number of biochemical and physiological effects, including the ability to enhance the remineralization of enamel, prevent dental caries, and inhibit the growth of bacteria. CPP-ACP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in wound healing and cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CPP-ACP is its ability to enhance the remineralization of enamel and prevent dental caries. CPP-ACP is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of CPP-ACP is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on CPP-ACP, including the development of new drug delivery systems, the exploration of its potential use in wound healing and cancer treatment, and the investigation of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of CPP-ACP for various applications.
Conclusion:
In conclusion, CPP-ACP is a peptide that has shown great potential for its applications in dental and medical fields. Its ability to enhance the remineralization of enamel and prevent dental caries, as well as its anti-inflammatory and antioxidant properties, make it a promising candidate for future research. Further investigation is needed to fully understand its mechanism of action and to explore its potential use in drug delivery systems, wound healing, and cancer treatment.
Synthesemethoden
CPP-ACP can be synthesized through a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and chemical synthesis. One of the most commonly used methods involves the solid-phase peptide synthesis, which involves the use of a resin-bound amino acid as a starting material. The amino acid is then coupled with other amino acids to form a peptide chain, which is then cleaved from the resin to obtain the desired peptide.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively researched for its potential applications in dental and medical fields. In dentistry, CPP-ACP has been shown to have a significant effect on remineralization of enamel and prevention of dental caries. In medical fields, CPP-ACP has been explored for its potential use in drug delivery systems, wound healing, and cancer treatment.
Eigenschaften
IUPAC Name |
N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c15-11(10-6-2-1-3-7-10)13-12(16)14-8-4-5-9-14/h10H,1-9H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOGBDYPSNRIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5708934.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5708936.png)
![2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)

![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)
